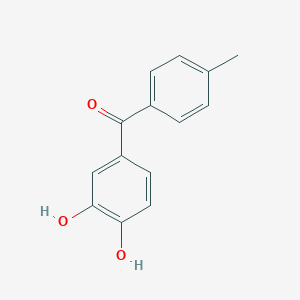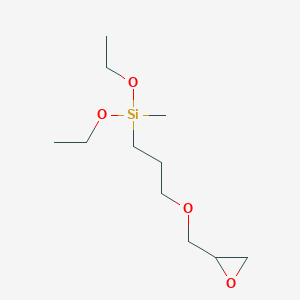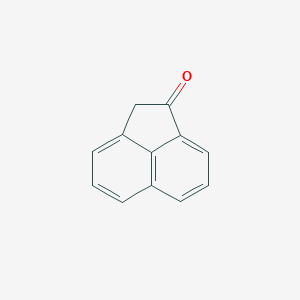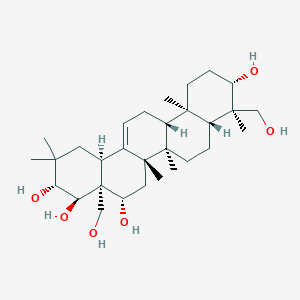
Gymnemagenin
Descripción general
Descripción
Gymnemagenin is the aglycone core of gymnemic acids, triterpenoid sweetness inhibitors derived from Gymnema sylvestre . It is used as a biomarker for the quantification of gymnemic acids in medicinal plant extracts .
Synthesis Analysis
To elucidate the structure of gymnemagenin and to obtain material for antiviral structure-activity studies, an isolation procedure was developed for securing substantial quantities of this aglycone directly from the leaves of G. sylvestre .Molecular Structure Analysis
Gymnemagenin has a molecular formula of C30H50O6 . The central structure of gymnemagenin is the aglycone of gymnemic acid .Chemical Reactions Analysis
Various derivatization methods like spraying with anisaldehyde–sulphuric acid, vanillin–sulfuric acid and modified vanillin–sulfuric acid reagents were examined. Modified vanillin–sulfuric acid reagent gave good and reproducible results with chromophore stability of >20 min after heating at 110°C .Physical And Chemical Properties Analysis
Gymnemagenin is a crystalline solid with a molecular weight of 506.71 . It has a density of 1.2±0.1 g/cm3, a boiling point of 634.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.2 mmHg at 25°C .Aplicaciones Científicas De Investigación
Endophytic Fungus Producing Gymnemagenin : A study by Parthasarathy & Sathiyabama (2014) identified an endophytic fungus in the leaves of G. sylvestre that produces gymnemagenin. This discovery could have implications for biotechnological applications in pharmaceutical industries, particularly for antidiabetic drugs (Parthasarathy & Sathiyabama, 2014).
Effect on Type 2 Diabetes Mellitus : Research by DasNandy et al. (2022) explored gymnemagenin's role in lipid metabolism, indicating its potential as an anti-obesity and anti-diabetic phytocompound. This study utilized both in vitro and computational approaches to assess the impact of gymnemagenin on genes related to lipid metabolism (DasNandy et al., 2022).
In Silico Analysis for Diabetes Treatment : Rathore et al. (2016) conducted an in silico study to predict the drug-likeness of gymnemagenin against proteins involved in carbohydrate metabolism. This research positions gymnemagenin as a potential candidate for developing new anti-diabetic drugs (Rathore et al., 2016).
In Vitro Metabolic Stability and Permeability : Bera et al. (2016) investigated the in vitro metabolic stability and permeability of gymnemagenin. This study provides insights into its pharmacokinetic properties and potential therapeutic applications (Bera et al., 2016).
Extraction and Quantification from Callus Cultures : A study by Kanetkar et al. (2006) focused on extracting and quantifying gymnemagenin from callus cultures of G. sylvestre. This research is significant for understanding the production and processing of gymnemagenin in plant tissue cultures (Kanetkar et al., 2006).
Metabolic Differentiation and Quantification in Fermented Products : Khan et al. (2020) examined the conversion of gymnemic acid to gymnemagenin in fermented G. sylvestre leaf extracts. This study highlights the potential of using fermented plant extracts in nutraceutical applications for metabolic disorders (Khan et al., 2020).
Extraction Efficacy, Stability, and Seasonal Variation : Manika et al. (2013) conducted a comprehensive study on the extraction efficacy, stability, and seasonal variation of gymnemagenin in G. sylvestre. This research is crucial for standardizing extraction methods and understanding the optimal harvesting time for maximum yield (Manika et al., 2013).
Safety And Hazards
Gymnemagenin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22-,23-,24-,26-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJLHZZPVLQJKG-ABHKXHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gymnemagenin | |
CAS RN |
22467-07-8 | |
| Record name | Gymnemagenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022467078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GYMNEMAGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U396WHT2FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

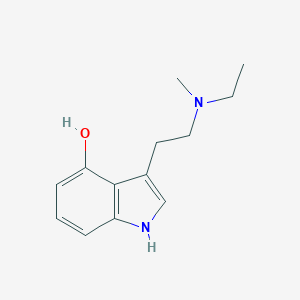
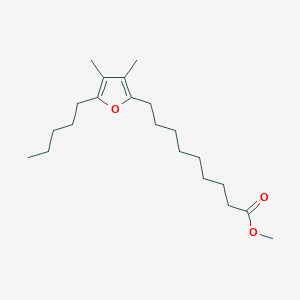
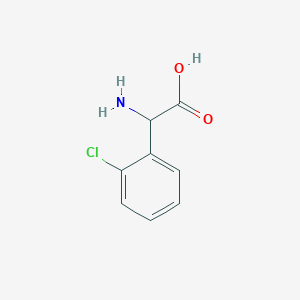
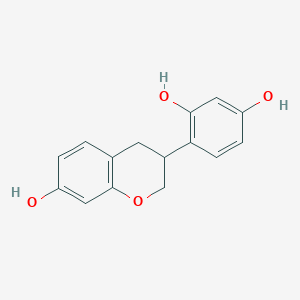
![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)
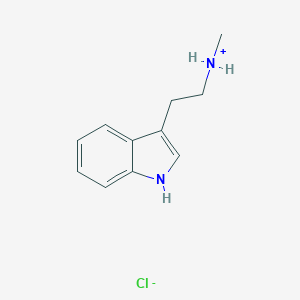
![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)
![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)
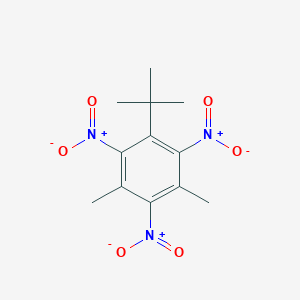
![N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide](/img/structure/B129837.png)
